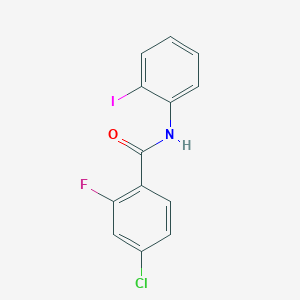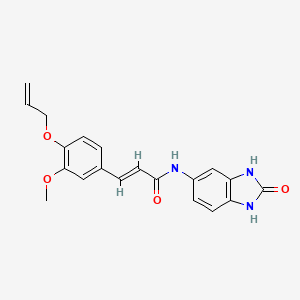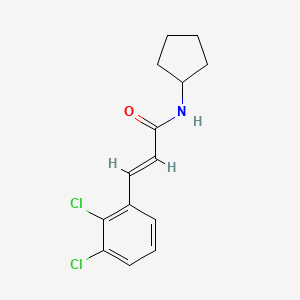
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide, also known as CYM-53093, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
作用機序
The mechanism of action of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its ability to selectively inhibit TRPC3 and TRPC6 channels. These channels are involved in various cellular processes, including insulin secretion, smooth muscle contraction, and immune cell activation (Li et al., 2013).
Biochemical and Physiological Effects
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have various biochemical and physiological effects. For instance, it has been shown to increase insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been found to inhibit smooth muscle contraction in the bladder and airway (Kim et al., 2015). Additionally, it has been shown to reduce inflammation in microglial cells (Liu et al., 2015).
実験室実験の利点と制限
One advantage of using N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in lab experiments is its selectivity for TRPC3 and TRPC6 channels, which allows for more specific targeting of these channels compared to other compounds that may also affect other channels. However, one limitation is that N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide may not be suitable for all research applications due to its specific mechanism of action.
将来の方向性
There are several future directions for research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide. One potential direction is to explore its potential in treating diseases such as diabetes and asthma, which are characterized by dysregulation of TRPC channels. Another direction is to investigate its effects on other cellular processes beyond insulin secretion and smooth muscle contraction. Additionally, further studies could explore the potential use of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in combination with other compounds to achieve synergistic effects.
Conclusion
In conclusion, N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a chemical compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide could lead to new insights into the role of TRPC channels in cellular processes and potential therapeutic applications.
合成法
The synthesis of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 5-morpholin-4-ylsulfonyl-2-nitrobenzoic acid and cyclopropylmethylamine, followed by reduction with palladium on carbon. This method has been described in detail in a study by Li et al. (2013).
科学的研究の応用
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have potential in various scientific research applications. For instance, it has been used as a tool compound to study the role of TRPC channels in the regulation of insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been shown to have anti-inflammatory effects in a study on microglial cells (Liu et al., 2015).
特性
IUPAC Name |
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-2-5-13(10-14(11)15(18)16-12-3-4-12)22(19,20)17-6-8-21-9-7-17/h2,5,10,12H,3-4,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZTMWMOFYRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)



![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)